molecular formula C7H7NO2S B1212185 4-Nitrothioanisole CAS No. 701-57-5

4-Nitrothioanisole

Cat. No. B1212185
Key on ui cas rn: 701-57-5
M. Wt: 169.2 g/mol
InChI Key: NEZGPRYOJVPJKL-UHFFFAOYSA-N
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Patent
US08524724B2

Procedure details

A suspension of 25.0 g (147.8 mmol) 1-methylsulfanyl-4-nitro-benzene and 0.69 g (4.2 mmol) iron(III) chloride (anhydrous) in 120 ml acetonitrile is treated with 36.0 g (158.1 mmol) periodic acid and stirred at room temperature. At the start of heat evolution, the mixture is transiently cooled with an ice-bath, so that the temperature does not rise above 30° C. After the heat evolution has subsided, the mixture is stirred at room temperature for a further 10 mins. The mixture is poured into a solution of 150 g sodium thiosulphate in 1000 ml ice-water and then extracted with DCM. The combined organic phases are washed with saturated NaCl solution, dried (Na2SO4), filtered and concentrated. The remaining residue is recrystallised from toluene. 23.6 g (128.0 mmol, corresponding to 86% of theor.) of the product is obtained.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0.69 g
Type
catalyst
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two
Name
sodium thiosulphate
Quantity
150 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1000 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][CH:4]=1.I(O)(=O)(=O)=[O:13].S([O-])([O-])(=O)=S.[Na+].[Na+]>C(#N)C.[Fe](Cl)(Cl)Cl>[CH3:1][S:2]([C:3]1[CH:4]=[CH:5][C:6]([N+:9]([O-:11])=[O:10])=[CH:7][CH:8]=1)=[O:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CSC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
0.69 g
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl
Step Two
Name
Quantity
36 g
Type
reactant
Smiles
I(=O)(=O)(=O)O
Step Three
Name
sodium thiosulphate
Quantity
150 g
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Name
ice water
Quantity
1000 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
At the start of heat evolution, the mixture is transiently cooled with an ice-bath, so that the temperature
CUSTOM
Type
CUSTOM
Details
does not rise above 30° C
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for a further 10 mins
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
The combined organic phases are washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The remaining residue is recrystallised from toluene
CUSTOM
Type
CUSTOM
Details
23.6 g (128.0 mmol, corresponding to 86% of theor.) of the product is obtained

Outcomes

Product
Name
Type
Smiles
CS(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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